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molecular formula C7H5N3O3 B8518534 5-Oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylic acid

5-Oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylic acid

Cat. No. B8518534
M. Wt: 179.13 g/mol
InChI Key: UXVAOQOUWHBNPO-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl 5-oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylate (2.510 mmol, 0.52 g) was suspended in ethanol (20 ml). Cesium carbonate (5.02 mmol, 1.635 g) dissolved in water (4 ml) was added and the resulting mixture was stirred at RT for 3.5 h after which the mixture was refluxed for 8 h. The ethanol was evaporated, and the residue was diluted with water. The pH was adjusted to 4 with 1 M HCl and the solvent was evaporated. The residue was purified by trituration from DMF. 0.137 g of the title compound was obtained. 1H-NMR (400 MHz, CDCl3): δ 7.17-7.31 (m, 2H), 7.86-7.99 (m, 1H).
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Cesium carbonate
Quantity
1.635 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]2[CH:8]=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=[C:6]2[CH:5]=[CH:4][NH:3]1.C(=O)([O-])[O-].[Cs+].[Cs+]>C(O)C.O>[O:1]=[C:2]1[N:7]2[CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=[C:6]2[CH:5]=[CH:4][NH:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
O=C1NC=CC=2N1C=C(N2)C(=O)OCC
Step Two
Name
Cesium carbonate
Quantity
1.635 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 3.5 h after which the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by trituration from DMF

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
O=C1NC=CC=2N1C=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.137 g
YIELD: CALCULATEDPERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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